Cephalariasaponin A
Description
Cephalariasaponin A is a triterpenoid saponin isolated from plants of the Cephalaria genus. Structurally, it comprises a hydrophobic aglycone (typically oleanolic acid or a derivative) linked to hydrophilic sugar moieties, conferring amphiphilic properties critical for its bioactivity . Its molecular formula and stereochemical configuration remain subjects of advanced spectroscopic studies (e.g., NMR, HR-MS), though precise data are absent in the provided evidence. Pharmacologically, saponins like this compound exhibit anti-inflammatory, cytotoxic, and immunomodulatory activities, often mediated through membrane interaction or enzyme inhibition .
Properties
CAS No. |
159650-08-5 |
|---|---|
Molecular Formula |
C53H86O22 |
Molecular Weight |
1075.2 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,10S,12aR,14bR)-9-(hydroxymethyl)-10-[(2R,3R,4S,5R)-5-hydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C53H86O22/c1-23-32(58)35(61)38(64)43(69-23)74-42-41(73-44-39(65)36(62)33(59)27(19-54)70-44)26(57)21-68-46(42)72-31-11-12-49(4)29(50(31,5)22-56)10-13-52(7)30(49)9-8-24-25-18-48(2,3)14-16-53(25,17-15-51(24,52)6)47(67)75-45-40(66)37(63)34(60)28(20-55)71-45/h8,23,25-46,54-66H,9-22H2,1-7H3/t23-,25+,26+,27+,28+,29?,30+,31-,32-,33+,34+,35+,36-,37-,38+,39+,40+,41-,42+,43-,44+,45-,46+,49-,50?,51+,52+,53-/m0/s1 |
InChI Key |
NRIXOCDFNNXMHU-MPEXMFJHSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](CO[C@@H]2O[C@H]3CC[C@@]4([C@H]5CC=C6[C@H]7CC(CC[C@@]7(CC[C@]6([C@@]5(CCC4C3(C)CO)C)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)(C)C)C)O)O[C@@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The isolation of Cephalariasaponin A typically involves extraction from plant materials using solvents such as methanol or ethanol. The extract is then subjected to chromatographic techniques, including high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), to purify and identify the compound .
Industrial Production Methods: The scalability of these methods depends on the availability of plant materials and the efficiency of the extraction and purification techniques .
Chemical Reactions Analysis
Types of Reactions: Cephalariasaponin A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Cephalariasaponin A has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Cephalariasaponin A involves its interaction with cellular membranes and proteins. It is known to form complexes with cholesterol in cell membranes, leading to increased membrane permeability and disruption of cellular functions. This interaction can trigger various signaling pathways, including those involved in immune responses and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Saponins
The following table summarizes hypothetical comparisons between Cephalariasaponin A and analogous saponins, based on generalized saponin research and analytical methodologies referenced in the evidence.
| Property | This compound | Gypsophila Saponin G | Dioscin |
|---|---|---|---|
| Aglycone Core | Oleanolic acid derivative | Gypsogenin | Diosgenin |
| Sugar Moieties | Glc-Glc-Rha (hypothetical) | Glc-Xyl-Gal | Glc-Rha-Rha |
| Molecular Weight | ~1,200 Da (estimated) | 1,150 Da | 1,090 Da |
| Source | Cephalaria spp. | Gypsophila paniculata | Dioscorea spp. |
| Key Bioactivity (IC₅₀) | Anti-inflammatory: 10 µM* | Hemolytic: 5 µg/mL* | Cytotoxic: 2 µM* |
*Hypothetical values for illustrative purposes; actual data require experimental validation .
Analytical and Pharmacological Differentiation
Structural Elucidation
This compound’s characterization relies on NMR and mass spectrometry, as emphasized in chemical reporting guidelines . Unlike Dioscin, which displays distinct proton signals for diosgenin’s spiroketal ring, this compound’s oleanane-type aglycone would show characteristic methyl group resonances (δ 0.7–1.5 ppm) . Such distinctions are critical for differentiating saponins in mixed samples, aligning with substance identification protocols .
Bioactivity Profiles
While Gypsophila Saponin G demonstrates potent hemolytic activity due to its gypsogenin core, this compound’s anti-inflammatory effects may arise from oleanolic acid’s inhibition of NF-κB pathways . Dioscin’s cytotoxicity, linked to apoptosis induction, contrasts with this compound’s milder activity, suggesting structural determinants (e.g., sugar chain length) modulate target specificity .
Methodological Considerations
Comparative studies must adhere to standardized bioassays (e.g., COX-2 inhibition for anti-inflammatory activity) and statistical validation (e.g., p < 0.05) to ensure reproducibility, as per pharmacological reporting guidelines . Discrepancies in efficacy metrics (e.g., IC₅₀ variations) between studies should be analyzed for methodological biases, such as differences in cell lines or extraction protocols .
Q & A
Q. How should researchers address ethical considerations when sourcing plant material for this compound extraction?
- Methodological Answer : Comply with the Nagoya Protocol for access and benefit-sharing (ABS). Document plant collection permits and ethnobotanical use in accordance with IUCN guidelines. For endangered species, prioritize synthetic biosynthesis or cell culture alternatives .
Data Interpretation and Publication Standards
Q. What statistical methods are recommended for analyzing dose-dependent effects in this compound studies?
- Methodological Answer : Non-linear regression (e.g., log-dose vs. response) using software like GraphPad Prism. Report IC50/EC50 values with 95% confidence intervals. For non-normal distributions, apply non-parametric tests (Mann-Whitney U) .
Q. How should contradictory findings in this compound research be contextualized within a literature review?
Q. What guidelines ensure rigorous reporting of NMR and MS data for this compound in publications?
- Methodological Answer : Follow the MISFISHIE checklist for spectral include solvent peaks, calibration standards, and raw data deposition in repositories like MetaboLights. Annotate fragmentation patterns in MS/MS spectra using tools like GNPS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
